molecular formula Zn2P2O7<br>O7P2Zn2 B1582702 Zinc pyrophosphate CAS No. 7446-26-6

Zinc pyrophosphate

Cat. No.: B1582702
CAS No.: 7446-26-6
M. Wt: 304.7 g/mol
InChI Key: OMSYGYSPFZQFFP-UHFFFAOYSA-J
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Description

Zinc pyrophosphate (Zn₂P₂O₇) is an inorganic compound composed of zinc cations (Zn²⁺) and pyrophosphate anions (P₂O₇⁴⁻). It is synthesized by reacting zinc nitrate with sodium pyrophosphate (Na₄P₂O₇), yielding a Zn/P molar ratio of 0.91, consistent with its stoichiometric formula . Structurally, it adopts a crystalline lattice typical of divalent metal pyrophosphates, characterized by strong ionic interactions between Zn²⁺ and the P₂O₇⁴⁻ framework .

This compound exhibits low photocatalytic activity compared to zinc oxide (ZnO), making it suitable for cosmetic applications where UV-induced decomposition of skin sebum must be minimized . It also demonstrates excellent thermal stability and moisture retention, properties critical for its use in pigments and coatings .

Scientific Research Applications

Materials Science

Thermal Expansion Control

Zinc pyrophosphate has been utilized in the fabrication of metal matrix composites, particularly for controlling thermal expansion. Research indicates that composites incorporating Zn2_2P2_2O7_7 exhibit low thermal expansion coefficients, making them suitable for applications requiring dimensional stability under varying temperatures. For instance, a study demonstrated that Cu matrix composites with Zn2_2P2_2O7_7 fillers achieved a linear expansion coefficient as low as 5.1 ppm/K at temperatures between 300 and 400 K, highlighting their potential in engineering applications where thermal stability is critical .

Additive Manufacturing and Coatings

This compound is also being explored in additive manufacturing and as a component in protective coatings. Its ability to form a protective layer against corrosion makes it valuable in various industries, including automotive and aerospace . The compound can enhance the mechanical properties of coatings, providing durability and resistance to wear.

Dental Applications

This compound serves as an adhesive in dental materials. Its properties facilitate the bonding of dental restorative materials to tooth structures, improving the longevity and effectiveness of dental treatments. The compound's biocompatibility further supports its use in oral care formulations .

Pigment and Coating Applications

This compound is employed as a pigment in various coatings due to its excellent opacity and stability. It acts as a corrosion inhibitor, providing protection to metal surfaces by forming a barrier that reduces metal-to-paint reactions. This application is particularly relevant in the automotive industry, where it enhances paint adhesion and overall durability .

Table: Summary of Applications of this compound

Application AreaDescriptionKey Benefits
Materials Science Used in metal matrix composites for thermal expansion controlLow thermal expansion coefficient
Dental Applications Acts as an adhesive in dental materialsImproved bonding and biocompatibility
Coatings Serves as a pigment and corrosion inhibitor in protective coatingsEnhanced adhesion and corrosion resistance
Additive Manufacturing Incorporated into 3D printing processes for improved material propertiesIncreased durability and wear resistance

Case Studies

  • Thermal Conductivity Enhancement : A study on Cu matrix composites showed that incorporating Zn2_2P2_2O7_7 not only reduced thermal expansion but also maintained high thermal conductivity, making these composites ideal for electronic applications where heat dissipation is crucial .
  • Dental Material Efficacy : Research focusing on this compound's role in dental adhesives highlighted its effectiveness in bonding restorative materials to enamel and dentin, resulting in longer-lasting dental repairs compared to traditional adhesives .
  • Corrosion Resistance in Automotive Coatings : A comparative analysis of various pigments revealed that this compound-based coatings significantly outperformed traditional pigments in terms of adhesion and corrosion resistance when applied to automotive substrates .

Mechanism of Action

The mechanism by which zinc pyrophosphate exerts its effects depends on its application:

  • Corrosion Inhibition: this compound forms a protective layer on metal surfaces, preventing oxidation and corrosion.

  • Analytical Chemistry: It reacts with phosphate ions to form complexes that can be detected and measured.

  • Medical Imaging: As a contrast agent, this compound enhances the visibility of certain tissues or structures in imaging studies.

Molecular Targets and Pathways Involved:

  • Corrosion Inhibition: The protective layer formed on metal surfaces involves the interaction of this compound with metal ions and oxygen.

  • Analytical Chemistry: The detection of phosphate ions involves the formation of complexes with this compound.

  • Medical Imaging: The enhancement of visibility in imaging studies involves the interaction of this compound with biological tissues.

Comparison with Similar Compounds

Zinc Orthophosphate (Zn₃(PO₄)₂)

  • Chemical Composition : Zn₃(PO₄)₂ has a Zn/P ratio of 1.5, reflecting its orthophosphate (PO₄³⁻) structure, compared to Zn₂P₂O₇ (Zn/P = 0.91) .
  • Applications : Zinc orthophosphate is widely used as a corrosion-resistant coating due to its ability to form insoluble protective layers. In contrast, zinc pyrophosphate’s lower photocatalytic activity makes it preferable in UV-sensitive applications like cosmetics .
  • Moisture Retention : this compound retains moisture more effectively than zinc orthophosphate, enhancing its utility in skincare formulations .

Zinc Triphosphate (Zn₅(P₃O₁₀)₂)

  • Structure : Zinc triphosphate contains P₃O₁₀⁵⁻ anions, leading to a Zn/P ratio of 0.83, distinct from pyrophosphate’s dimeric P₂O₇⁴⁻ .
  • Stability : Triphosphates are less thermally stable than pyrophosphates, limiting their use in high-temperature processes .

Calcium Pyrophosphate (Ca₂P₂O₇)

  • Crystallinity: Both Zn₂P₂O₇ and Ca₂P₂O₇ form highly crystalline structures due to their divalent metal ions. However, Ca₂P₂O₇ exhibits monoclinic symmetry (α-phase), while Zn₂P₂O₇ may adopt different polymorphs depending on synthesis conditions .
  • Biological Role : Calcium pyrophosphate is linked to pathological conditions like calcium pyrophosphate deposition disease, whereas this compound is inert in biological systems but crucial in antibiotic-metal complexes (e.g., bacitracin’s interaction with undecaprenyl pyrophosphate) .

Ferric Pyrophosphate (Fe₄(P₂O₇)₃)

  • Bioavailability: Ferric pyrophosphate is used in food fortification due to its ability to form soluble complexes with citric acid, enhancing iron absorption.
  • Stability : Both compounds exhibit high stability during storage, but FePP is more prone to redox reactions, whereas ZnPP remains inert .

Key Data Tables

Table 1: Composition and Properties of Zinc Phosphates

Compound Formula Zn/P Ratio Key Properties Applications
This compound Zn₂P₂O₇ 0.91 Low photocatalytic activity, crystalline Cosmetics, corrosion coatings
Zinc Orthophosphate Zn₃(PO₄)₂ 1.5 High corrosion resistance Metal coatings
Zinc Triphosphate Zn₅(P₃O₁₀)₂ 0.83 Thermally unstable Limited industrial use

Table 2: Comparison with Other Metal Pyrophosphates

Compound Metal Ion Crystallinity Biological/Industrial Role
Zn₂P₂O₇ Zn²⁺ High Cosmetics, sensors, antibiotics
Ca₂P₂O₇ Ca²⁺ High Pathological crystal deposition
Fe₄(P₂O₇)₃ Fe³⁺ Moderate Food fortification

Biological Activity

Zinc pyrophosphate (Zn2P2O7\text{Zn}_2\text{P}_2\text{O}_7) is an inorganic compound that has garnered attention for its potential biological applications, particularly in the fields of medicine and materials science. This article explores its biological activity, focusing on its interactions with biological systems, potential therapeutic uses, and relevant research findings.

This compound is characterized by its low solubility in water, which influences its biological interactions. The compound typically forms a crystalline structure, which can affect its reactivity and interaction with biological tissues. The solubility product of this compound is approximately 101510^{-15}, indicating that it tends to form insoluble complexes under certain pH conditions .

1. Cellular Interactions

Zinc plays a crucial role in various cellular processes, including signaling pathways, enzyme function, and structural roles in proteins. This compound's ability to release zinc ions can influence these processes. Research has shown that zinc ions are involved in:

  • Cell Proliferation : Zinc is vital for cell cycle progression and proliferation. Studies indicate that zinc can enhance the proliferation of various cell types, including immune cells and stem cells .
  • Signaling Pathways : Zinc ions are implicated in several signaling pathways such as those involving NF-κB and MAPK, which are critical for immune responses and apoptosis .

2. Biocompatibility

Recent studies have evaluated the biocompatibility of this compound-based materials in medical applications. For instance, zinc phosphate cement has been shown to support cell viability and proliferation in vitro, suggesting that similar formulations of this compound could be suitable for bone contact applications .

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial properties of this compound coatings on metal surfaces. The results indicated that these coatings exhibited limited antimicrobial activity against specific pathogens, suggesting potential applications in biomedical devices where infection control is crucial .

Case Study 2: Bone Regeneration

In another study focusing on bone regeneration, zinc phosphate cement demonstrated promising results in promoting osteoblast activity while exhibiting minimal cytotoxicity towards human osteosarcoma cells (MG63). This suggests that formulations containing this compound may enhance bone healing processes due to their favorable biological interactions .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReference
Cell ProliferationEnhances proliferation of immune and stem cells
Signaling PathwaysInvolved in NF-κB and MAPK signaling pathways
Antimicrobial ActivityLimited effectiveness against pathogens; potential for coatings
BiocompatibilitySupports cell viability; minimal cytotoxicity observed

Q & A

Basic Research Questions

Q. What are the optimal synthesis conditions for zinc pyrophosphate to ensure phase purity?

this compound (Zn₂P₂O₇) synthesis requires precise stoichiometric control. A common method involves reacting zinc nitrate with phosphoric acid at a molar ratio of 1:1.5 under controlled pH (~4–5) and calcination at 600–800°C to achieve crystalline purity . Post-synthesis, X-ray diffraction (XRD) and Urbach energy analysis (via UV-Vis spectroscopy) can assess crystallinity and defect density, with lower Urbach energy (e.g., ~0.2 eV) indicating reduced disorder . Conformity testing per standards (e.g., BIS guidelines) ensures batch consistency by calculating mean and range values for zinc content .

Q. How can researchers resolve contradictions in pyrophosphate quantification across different detection assays?

Discrepancies often arise from interference by ATP, phosphate (Pi), or ADP. Methodological solutions include:

  • Selective chemosensors : Use Zn²⁺-terpyridine (TPY) complexes, where PPi’s higher charge density (-4 vs. ATP’s -3) enhances binding specificity .
  • Enzymatic assays : Couple PPi detection with ATP sulfurylase and luciferase (ELIDA method), replacing dATP with dATPαS to avoid luciferase interference .

Q. What computational approaches aid in understanding this compound's role in PPi sensing mechanisms?

Density functional theory (DFT) simulations model charge transfer between Zn²⁺ and PPi, revealing orbital interactions (e.g., d-π* transitions) that underpin fluorescence "ON-OFF" behavior . Structural superimposition of enzyme-PPi complexes (e.g., methionyl-tRNA synthetase) identifies conserved motifs, such as zinc knuckles, critical for PPi stabilization during catalysis .

Q. How do structural variations in this compound synthesis impact its performance in fluorescence imaging?

Calcination temperature and precursor ratios influence grain boundaries and defect density. Higher defect states (evidenced by Urbach energy >0.3 eV) reduce fluorescence quantum yield due to non-radiative recombination . Optimizing synthesis at 700°C with a Zn:P ratio of 1:2 minimizes defects, enhancing imaging contrast in cellular studies .

Q. What are the challenges in applying this compound complexes for real-time DNA sequencing?

Key challenges include:

  • Signal-to-noise ratio : Substituting dATP with dATPαS in PCR reduces background luminescence in ELIDA .
  • Enzyme turnover : Immobilizing DNA polymerase on solid phases ensures continuous PPi release detection, but requires stringent pH control (7.5–8.0) to maintain activity .

Q. How do zinc knuckles in enzymes influence PPi binding and catalytic activity?

Zinc knuckles in methionyl-tRNA synthetase (MRS) undergo conformational shifts to stabilize PPi during methionyl adenylate synthesis. Truncation mutants lacking these motifs show abolished PPi production, confirming their role in orienting ATP and PPi for hydrolysis .

Q. Methodological Notes

  • Synthesis Validation : Always cross-verify purity using XRD and inductively coupled plasma mass spectrometry (ICP-MS) .
  • Biosensing : Pre-treat samples with pyrophosphatase inhibitors to prevent PPi degradation in cellular assays .
  • Computational Modeling : Use Gaussian or ORCA software for DFT simulations, incorporating solvent effects (e.g., water) to improve accuracy .

Preparation Methods

Preparation by Thermal Decomposition of Zinc Ammonium Phosphate

One classical method to prepare zinc pyrophosphate is through the thermal decomposition of zinc ammonium phosphate. The reaction proceeds as follows:

$$
2 \text{ZnNH}4\text{PO}4 \rightarrow \text{Zn}2\text{P}2\text{O}7 + 2 \text{NH}3 + \text{H}_2\text{O}
$$

This method involves first synthesizing zinc ammonium phosphate, which upon heating decomposes to this compound, ammonia, and water. The thermal decomposition typically requires controlled heating to ensure complete conversion without unwanted side reactions.

Co-precipitation from Zinc Nitrate and Ammonium Dihydrogen Phosphate Followed by Calcination

A highly pure this compound suitable for electronic applications can be prepared via a wet-chemical route involving:

  • Reaction of high-purity zinc metal powder with dilute nitric acid to form zinc nitrate solution.
  • Simultaneous dropwise addition of zinc nitrate and ammonium dihydrogen phosphate solutions under controlled temperature (65–70 °C) and pH.
  • Aging, sedimentation, washing, filtration, and drying of the precipitated zinc hydrogen phosphate monohydrate.
  • Calcination of the dried precursor at 550–650 °C for 2–3 hours to induce polymerization and formation of this compound.

This method avoids impurities introduced by traditional metathesis routes and decomposes ammonium nitrate residues during calcination, achieving impurity levels below 0.001%. The process is scalable and suitable for industrial production with simple process control.

Typical Process Parameters:

Step Conditions/Parameters
Zinc nitrate solution Prepared by dissolving zinc powder in dilute HNO₃ (0.2–2.0 mol/L)
Ammonium dihydrogen phosphate solution Dissolved in water, concentration 0.2–2.0 mol/L
Reaction temperature 65–70 °C
Reaction time 30–35 minutes
pH control Adjusted using red fuming nitric acid to pH 2–5
Aging and sedimentation 30 minutes stirring post-reaction, then 30 minutes standing
Drying Oven drying at 80 °C for 4 hours
Calcination 550–650 °C for 2–3 hours

Reaction of Sodium Carbonate, Zinc Oxide, and Ammonium Dihydrogen Phosphate

Another synthetic route involves solid-state or slurry reaction of sodium carbonate, zinc oxide, and ammonium dihydrogen phosphate:

$$
\text{Na}2\text{CO}3 + 2 \text{ZnO} + 2 (\text{NH}4)\text{H}2\text{PO}4 \rightarrow \text{Zn}2\text{P}2\text{O}7 + 2 \text{NaOH} + 2 \text{NH}3 + 2 \text{H}2\text{O} + \text{CO}_2
$$

This method involves mixing the reagents, followed by heating to promote reaction and formation of this compound. The evolved gases (NH₃, CO₂) help drive the reaction forward. This method is used when reagents are readily available and can produce this compound with acceptable purity for various applications.

Precipitation from Zinc Sulfate and Sodium Pyrophosphate

This compound can also be synthesized by precipitation when a strongly acidic solution of zinc sulfate is heated with sodium pyrophosphate:

$$
2 \text{ZnSO}4 + \text{Na}4\text{P}2\text{O}7 \rightarrow \text{Zn}2\text{P}2\text{O}7 + 2 \text{Na}2\text{SO}_4
$$

This route is useful for producing this compound powders by controlling the precipitation conditions such as pH, temperature, and concentration. The precipitate is then filtered, washed, and dried.

Precipitation Followed by High-Temperature Calcination

A general approach involves precipitating zinc phosphate compounds from aqueous solutions and then subjecting the precipitate to high-temperature calcination (above 1123 K or ~850 °C) to convert the phosphate into pyrophosphate form:

  • Zinc phosphate precipitate is first obtained by mixing zinc salts (e.g., zinc nitrate or sulfate) with phosphate sources.
  • The precipitate is filtered, washed, and dried.
  • Calcination at elevated temperatures induces condensation of phosphate groups forming pyrophosphate.

This method is widely used for pigment-grade this compound production.

Coating Phosphors with this compound via In-Situ Precipitation

In specialized applications such as phosphor treatment, this compound can be formed on particle surfaces by:

  • Stirring phosphor particles in aqueous zinc sulfate solution to wet the surface.
  • Adding sodium pyrophosphate solution stoichiometrically equivalent to desired this compound content.
  • Precipitation of this compound on phosphor surfaces.
  • Washing, drying, and sieving the coated phosphors.

This method controls the amount and uniformity of this compound coating, enhancing phosphor properties.

Summary Table of Preparation Methods

Method Key Steps & Conditions Advantages Typical Applications
Thermal decomposition of zinc ammonium phosphate Heat ZnNH₄PO₄ to decompose at controlled temp Simple, direct Analytical, pigment synthesis
Co-precipitation from zinc nitrate and ammonium dihydrogen phosphate + calcination Controlled reaction at 65–70 °C, aging, drying, calcination at 550–650 °C High purity, scalable Electronics industry
Solid-state reaction of Na₂CO₃, ZnO, (NH₄)H₂PO₄ Mixing and heating solid reagents Uses common reagents General this compound production
Precipitation from zinc sulfate and sodium pyrophosphate Acidic solution heating, precipitation Simple precipitation Powder production
Precipitation + High-temp calcination Precipitate zinc phosphate, calcine above 1123 K Produces pigment-grade powders Pigments, ceramics
In-situ precipitation on phosphors Wet phosphors with ZnSO₄, add Na₄P₂O₇, precipitate Surface coating control Phosphor enhancement

Research Findings and Notes

  • The co-precipitation method with controlled pH and temperature followed by calcination yields this compound with impurity levels below 0.001%, meeting stringent electronic-grade purity requirements.
  • Thermal decomposition methods require precise temperature control to avoid incomplete conversion or formation of unwanted phases.
  • The morphology and phase purity of this compound powders can be influenced by synthesis conditions, including reagent ratios and heating profiles.
  • Coating phosphors with this compound improves surface properties and brightness under cathode-ray excitation, demonstrating functional benefits beyond pure compound synthesis.

Properties

IUPAC Name

dizinc;phosphonato phosphate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/H4O7P2.2Zn/c1-8(2,3)7-9(4,5)6;;/h(H2,1,2,3)(H2,4,5,6);;/q;2*+2/p-4
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InChI Key

OMSYGYSPFZQFFP-UHFFFAOYSA-J
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Canonical SMILES

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Zn+2].[Zn+2]
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Molecular Formula

Zn2P2O7, O7P2Zn2
Record name zinc pyrophosphate
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DSSTOX Substance ID

DTXSID0064705
Record name Dizinc pyrophosphate
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Molecular Weight

304.7 g/mol
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Physical Description

White solid; [Merck Index] 30-50% Aqueous solution: Slightly viscous odorless liquid; [Klenzoid MSDS]
Record name Zinc pyrophosphate
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CAS No.

7446-26-6
Record name Zinc pyrophosphate
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Retrosynthesis Analysis

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